D-Leucine-2-d1
Overview
Description
D-Leucine-2-d1 is a stable isotope-labeled amino acid, specifically a deuterated form of the natural amino acid leucine. Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic processes. The deuterium labeling in this compound is used to trace and study metabolic pathways and biochemical reactions involving leucine without altering its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-2-d1 typically involves the incorporation of deuterium into the leucine molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms at specific positions in the molecule. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium. The final product is purified through crystallization or chromatography techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: D-Leucine-2-d1 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to produce keto acids and other oxidative products.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used in the presence of catalysts or under specific pH conditions.
Major Products Formed:
Oxidation: Keto acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various leucine derivatives with modified functional groups.
Scientific Research Applications
D-Leucine-2-d1 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: It is used to trace metabolic pathways and study the kinetics of leucine metabolism in biological systems.
Protein Synthesis Research: this compound helps in understanding protein synthesis and degradation processes by tracking the incorporation of leucine into proteins.
Medical Research: It is used in studies related to muscle wasting, diabetes, and other metabolic disorders to investigate the role of leucine in these conditions.
Industrial Applications: this compound is used in the production of labeled peptides and proteins for pharmaceutical research and development
Mechanism of Action
The mechanism of action of D-Leucine-2-d1 is similar to that of natural leucine. It acts as a signaling molecule that regulates protein synthesis through the activation of the mammalian target of rapamycin (mTOR) pathway. Leucine binds to specific receptors and transporters on the cell membrane, leading to the activation of mTOR and subsequent initiation of protein synthesis. This process is crucial for muscle growth, repair, and overall metabolic regulation .
Comparison with Similar Compounds
L-Leucine: The natural form of leucine, which is not deuterated.
L-Leucine-2-13C: A carbon-13 labeled form of leucine used for similar metabolic studies.
L-Leucine-15N: A nitrogen-15 labeled form of leucine used in nitrogen metabolism studies.
Uniqueness of D-Leucine-2-d1: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways without altering the chemical properties of leucine. This makes it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
(2R)-2-amino-2-deuterio-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-VORAJLQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](CC(C)C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514735 | |
Record name | D-(2-~2~H)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89836-92-0 | |
Record name | D-(2-~2~H)Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.